L-Menthyl acetate

Description

Properties

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXUANMFYXWVNG-ADEWGFFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041817, DTXSID7051472 | |

| Record name | dl-Menthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Menthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2623-23-6, 89-48-5 | |

| Record name | (-)-Menthyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Menthyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-Menthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Menthyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | dl-Menthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Menthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHYL ACETATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8C5F4H1OA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MENTHYL ACETATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF3LEI45OH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Menthyl acetate chemical structure and CAS number

An In-Depth Technical Guide to L-Menthyl Acetate: Structure, Properties, Synthesis, and Applications

Introduction

This compound is a naturally occurring monoterpene ester, recognized as a significant component of peppermint oil (Mentha piperita) where it contributes to the characteristic aroma and flavor.[1][2][3] As the acetate ester of L-menthol, this compound is highly valued for its mild, refreshing minty-fruity aroma and a lasting cooling sensation that is less intense than its parent alcohol, menthol.[1][4] Its unique sensory profile, coupled with favorable physicochemical properties, has led to its widespread use in the flavor, fragrance, and cosmetic industries.[3][5][6] Furthermore, its potential as a transdermal penetration enhancer has garnered significant interest within pharmaceutical and drug development research.[7][8][9]

This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, synthesis methodologies, and key applications for researchers, scientists, and professionals in drug development.

Core Chemical Identity

The precise identification of a chemical entity is foundational to all scientific work. This compound is defined by its specific stereochemistry, which dictates its biological and sensory properties. The molecule possesses three chiral centers, with the naturally occurring and most common isomer being (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl acetate.[2][10][11]

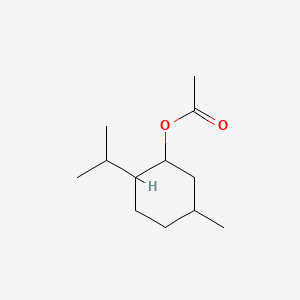

Chemical Structure

The structure consists of a cyclohexane ring derived from L-menthol, with the hydroxyl group at position C1 esterified with an acetyl group. The stereochemistry at the three chiral centers (C1, C2, and C5) is critical for its distinct properties.

A simplified representation of the this compound structure.

| Identifier | Value | Source |

| CAS Number | 2623-23-6 | [1][7][10][11][12] |

| IUPAC Name | [(1R,2S,5R)-5-methyl-2-propan-2-yl]cyclohexyl] acetate | [2][11] |

| Synonyms | (-)-Menthyl acetate, (1R)-(-)-Menthyl acetate, l-Menthol acetate | [11] |

| Molecular Formula | C₁₂H₂₂O₂ | [1][10][11][12] |

| Molecular Weight | 198.30 g/mol | [1][11][12] |

| InChI Key | XHXUANMFYXWVNG-ADEWGFFLSA-N | [2][11][13] |

| Canonical SMILES | C[C@@H]1CCOC(=O)C">C@HC(C)C | [11] |

| FEMA Number | 2668 | [10][11] |

Physicochemical and Spectroscopic Properties

The utility of this compound in various applications is directly linked to its physical and chemical characteristics. These properties are summarized below.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [5][10] |

| Odor | Fresh, minty, fruity, herbal; milder than menthol | [1][4][7] |

| Boiling Point | 229-230 °C (at 1013 hPa) | [1][7][14] |

| Melting Point | < 25 °C | [1] |

| Density | 0.921 – 0.927 g/mL at 25 °C | [4][5][7] |

| Refractive Index (n²⁰/D) | 1.4410 – 1.4490 | [4][5] |

| Optical Rotation ([α]²⁰/D) | -70° to -75° | [5][10] |

| Flash Point | 87 - 98.5 °C (closed cup) | [10][14] |

| Solubility | Soluble in ethanol; slightly soluble in chloroform, methanol; very slightly soluble in water. | [1][5][15] |

| Vapor Pressure | 12.20 Pa at 25 °C | [10] |

Synthesis and Mechanistic Considerations

While this compound can be isolated from natural sources, chemical synthesis via esterification of L-menthol is the predominant method for commercial and research-scale production due to higher efficiency and control.[3][7]

Expertise in Reagent Selection

The choice of the acetylating agent is a critical parameter that dictates reaction efficiency. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of L-menthol attacks the carbonyl carbon of the acetylating agent. The effectiveness of the agent is determined by the stability of the leaving group:

-

Acetyl Chloride: The most reactive agent. The chloride ion (Cl⁻) is an excellent leaving group, leading to a rapid and often exothermic reaction. This method is highly effective but requires careful handling due to the corrosive nature of acetyl chloride and the evolution of HCl gas.[16][17][18]

-

Acetic Anhydride: A highly effective and commonly used reagent. The acetate ion (CH₃COO⁻) is a good leaving group, making the reaction efficient, typically with the aid of an acid catalyst (e.g., H₂SO₄) or a base. It offers a balance of high reactivity and safer handling compared to acetyl chloride.[19]

-

Acetic Acid: The least reactive agent. The hydroxide ion (OH⁻) is a poor leaving group. To drive the Fischer esterification forward, a strong acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. The reaction is reversible and often requires the removal of water to shift the equilibrium towards the product.[16]

Experimental Protocol: Synthesis via Acetic Anhydride

This protocol describes a robust and reliable method for synthesizing this compound, which is self-validating through purification and characterization steps.

Materials:

-

L-Menthol (1 equivalent)

-

Acetic Anhydride (1.5 equivalents)

-

Concentrated Sulfuric Acid (catalytic amount, ~3-5 drops)

-

Diethyl ether or Dichloromethane (solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-Menthol in the chosen solvent.

-

Reagent Addition: Slowly add acetic anhydride to the solution, followed by the careful, dropwise addition of concentrated sulfuric acid. The addition of acid can be exothermic.

-

Reflux: Heat the reaction mixture to reflux (temperature depends on the solvent, e.g., ~60 °C) and maintain for 90-120 minutes.[19] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Cool the mixture to room temperature. Transfer it to a separatory funnel and dilute with the solvent. Carefully wash the organic layer sequentially with:

-

Water (2x)

-

Saturated NaHCO₃ solution (2-3x, until CO₂ evolution ceases) to neutralize the acidic catalyst and excess acetic anhydride.

-

Brine (1x) to remove residual water.

-

-

Drying and Filtration: Separate the organic layer and dry it over anhydrous MgSO₄. Filter the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): For high-purity applications, the product can be further purified by vacuum distillation.

Synthesis Workflow Diagram

A schematic of the this compound synthesis workflow.

Applications in Research and Industry

This compound's unique combination of a pleasant, cooling aroma and its physicochemical properties makes it a versatile ingredient.

-

Flavor and Fragrance: It is a key component in perfumes, cosmetics, soaps, and detergents, where it imparts a fresh, minty note without the harshness of pure menthol.[1][10] In the food industry, it is used to flavor chewing gum, candies, beverages, and oral hygiene products like toothpaste and mouthwash.[1][5][6]

-

Pharmaceuticals and Drug Development: A significant area of research is its use as a transdermal penetration enhancer. It can increase the skin permeation of various drugs with differing lipophilicities, such as 5-aminolevulinic acid (ALA) and lidocaine.[7][9] It is hypothesized that this compound may act as a prodrug, slowly releasing active L-menthol upon hydrolysis by esterases in the skin, leading to a prolonged cooling or therapeutic effect.[2] It is also incorporated into topical balms and ointments for its cooling and anti-inflammatory properties.[1]

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical substance.

-

Hazard Identification: this compound is classified as toxic to aquatic life with long-lasting effects (H401, H411).[14][20][21] It is also a combustible liquid.[22] While some studies indicate it is non-irritating to skin and eyes, it is prudent to avoid direct contact.[20]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[20][22] Keep away from heat, sparks, and open flames.[22]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent oxidation and degradation.[1][20]

References

-

This compound | Takasago International Corporation. [Link]

-

This compound | SBBLG. [Link]

-

Menthyl acetate (1alpha,2beta,5alpha) FPD-2015A-2791 - SAFETY DATA SHEET | Perfumer's Apprentice. [Link]

-

This compound | Stenutz. [Link]

-

This compound | C12H22O2 | CID 220674 | PubChem. [Link]

-

Menthyl acetate | C12H22O2 | CID 27867 | PubChem. [Link]

-

(PDF) Synthesis Of L-Menthyl Acetic by Esterification L-Menthol and Acetic Anhydride with Variation Of Time | ResearchGate. [Link]

-

Effectiveness of Menthyl Acetate Synthesis with Different Acetyl Groups Equivalent | AIP Publishing. [Link]

-

Dthis compound | Peppermint Oil Manufacturers. [Link]

-

Effectiveness of menthyl acetate synthesis with different acetyl groups equivalent | Core.ac.uk. [Link]

-

Buy Bulk – Menthyl Acetate | Wholesale Supplier. [Link]

-

Menthyl acetate | NIST WebBook. [Link]

- Method for preparing D- or L-menthol - Google P

-

Menthyl acetate. A new link in the chain of acetates studied with rotational spectroscopy | ResearchGate. [Link]

-

Menthyl acetate | Sciencemadness Discussion Board. [Link]

Sources

- 1. This compound | 2623-23-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. Menthyl Acetate|High-Purity Reagent|RUO [benchchem.com]

- 3. Buy Bulk – Menthyl Acetate | Wholesale Supplier [sinofoodsupply.com]

- 4. This compound | 16409-45-3 [chemicalbook.com]

- 5. sbblgroup.com [sbblgroup.com]

- 6. peppermintoilmanufacturers.com [peppermintoilmanufacturers.com]

- 7. This compound | 2623-23-6 [chemicalbook.com]

- 8. Buy this compound | 2623-23-6 [smolecule.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | Takasago International Corporation [takasago.com]

- 11. This compound | C12H22O2 | CID 220674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. hpc-standards.com [hpc-standards.com]

- 13. This compound(2623-23-6) MS [m.chemicalbook.com]

- 14. download.basf.com [download.basf.com]

- 15. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pubs.aip.org [pubs.aip.org]

- 17. researchgate.net [researchgate.net]

- 18. Sciencemadness Discussion Board - Menthyl acetate - Powered by XMB 1.9.11 [sciencemadness.org]

- 19. researchgate.net [researchgate.net]

- 20. download.basf.com [download.basf.com]

- 21. download.basf.com [download.basf.com]

- 22. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

A Comprehensive Spectroscopic Guide to L-Menthyl Acetate: Elucidating Structure and Stereochemistry

Introduction

L-Menthyl acetate is a monoterpene ester that serves as a significant component in the flavor and fragrance industry, most notably contributing to the characteristic scent and taste of peppermint oil.[1] Its molecular structure, derived from the esterification of L-menthol, presents a fascinating case for spectroscopic analysis due to its defined stereochemistry. The cyclohexane ring exists in a stable chair conformation with the large isopropyl and the acetate groups occupying equatorial positions to minimize steric hindrance.

This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this document elucidates the causal relationships between the molecular structure and the resulting spectra, offering field-proven insights for researchers and professionals in drug development, quality control, and natural product chemistry. The protocols and interpretations herein are designed to be self-validating, grounded in fundamental principles and supported by authoritative references.

Molecular Structure and Stereochemical Considerations

A robust spectroscopic analysis begins with a clear understanding of the molecule's structure. This compound, with the IUPAC name [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate, possesses three chiral centers, leading to a specific three-dimensional arrangement that profoundly influences its spectroscopic signature.[2]

Caption: Structure of this compound with standard numbering for NMR analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For a chiral molecule like this compound, NMR provides precise information about the connectivity and stereochemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound reveals a complex but interpretable set of signals. The chemical shift of each proton is determined by its local electronic environment, and the splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons, providing direct evidence of molecular connectivity.

Expertise & Experience: The choice of a suitable deuterated solvent is critical. Chloroform-d (CDCl₃) is standard for molecules like this compound due to its excellent dissolving power and relatively clean spectral window. The key to interpreting this spectrum is to recognize that the rigid chair conformation of the cyclohexane ring renders many protons chemically non-equivalent. For example, the axial and equatorial protons on the same carbon atom are diastereotopic and will have different chemical shifts and coupling constants.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 (CH-OAc) | 4.65 | ddd | 10.9, 10.9, 4.4 |

| H-2 (CH-iPr) | ~1.65 | m | - |

| H-5 (CH-Me) | ~0.85 | m | - |

| H-7 (CH of iPr) | ~1.85 | m | - |

| C10-H₃ (Me) | 0.88 | d | 7.0 |

| C8/C9-H₃ (iPr) | 0.75 / 0.90 | d / d | 6.5 / 7.1 |

| Acetate-H₃ | 2.04 | s | - |

| Cyclohexyl-H₂ | 1.00 - 1.70 | m (multiple) | - |

Note: Data synthesized from typical values found in the literature. Exact shifts and couplings can vary with solvent and instrument frequency.

Interpretation Insights:

-

H-1 Proton: The proton attached to the carbon bearing the acetate group (C1) is the most downfield of the ring protons, appearing around 4.65 ppm. Its significant deshielding is a direct consequence of the electron-withdrawing effect of the adjacent oxygen atom. Its multiplicity as a doublet of doublet of doublets (ddd) indicates coupling to three neighboring protons.

-

Acetate Methyl Group: A sharp singlet at approximately 2.04 ppm, integrating to three protons, is the classic signature of the acetyl methyl group.[3] Its singlet nature is due to the absence of any adjacent protons.

-

Isopropyl and Ring Methyl Groups: The methyl groups of the isopropyl substituent and the C-10 methyl group appear in the upfield region (0.75-0.90 ppm) as doublets, a result of coupling to their adjacent methine (CH) protons.[3] The two isopropyl methyl groups are diastereotopic and thus have slightly different chemical shifts.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. For this compound, all 12 carbons are chemically non-equivalent and therefore give rise to 12 distinct signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Assigned Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 170.8 |

| C-1 (CH-OAc) | 74.5 |

| C-2 (CH-iPr) | 47.3 |

| C-5 (CH-Me) | 34.3 |

| C-4 | 41.0 |

| C-7 (CH of iPr) | 26.5 |

| C-3 | 31.5 |

| C-6 | 23.7 |

| C-10 (Methyl) | 22.1 |

| Acetate-CH₃ | 21.3 |

| C-8 (iPr-Me) | 20.8 |

| C-9 (iPr-Me) | 16.5 |

Source: Data adapted from Agarwal, V.K., et al. (1995).[3]

Interpretation Insights:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing far downfield around 170.8 ppm.

-

Oxygenated Carbon (C-1): The C-1 carbon, directly attached to the electronegative oxygen, is found at approximately 74.5 ppm.

-

Aliphatic Carbons: The remaining carbons of the cyclohexane ring and the isopropyl group appear in the aliphatic region (16-48 ppm). The specific shifts are determined by their substitution and local geometry.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the tube in the NMR spectrometer (e.g., a 400 MHz instrument).

-

Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence (e.g., 'zg30'). Key parameters include a spectral width of ~15 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds. Typically, 8-16 scans are sufficient for a high signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30'). Key parameters include a spectral width of ~220 ppm, a longer relaxation delay (e.g., 5 seconds), and a larger number of scans (e.g., 1024) due to the low natural abundance of ¹³C.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Caption: Standard workflow for NMR spectroscopic analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds.

Expertise & Experience: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is superior to traditional salt plate methods. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by simply placing a drop of the liquid on the ATR crystal (typically diamond or zinc selenide).

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 2955 - 2870 | C-H stretch | Aliphatic (sp³) |

| 1735 | C=O stretch | Ester |

| 1245 | C-O stretch | Ester (acyl-O) |

| 1025 | C-O stretch | Ester (alkyl-O) |

Source: Data synthesized from NIST WebBook and PubChem.[2][4]

Interpretation Insights:

-

The Ester Signature: The most prominent and diagnostic peak in the IR spectrum is the strong, sharp absorption at ~1735 cm⁻¹.[3] This band is characteristic of the carbonyl (C=O) stretching vibration of a saturated aliphatic ester.

-

C-H Vibrations: The absorptions between 2870 and 2955 cm⁻¹ are due to the C-H stretching vibrations of the numerous methyl and methylene groups in the molecule.

-

C-O Stretches: Two distinct C-O stretching vibrations are also characteristic of the ester group. The band around 1245 cm⁻¹ is attributed to the stretching of the C-O bond adjacent to the carbonyl group, while the absorption near 1025 cm⁻¹ corresponds to the stretching of the O-C bond of the alkyl (menthyl) portion.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, Electron Ionization (GC-MS) is a common technique.

Expertise & Experience: In EI-MS, the initial molecular ion (M⁺˙) is often unstable and undergoes fragmentation. The resulting fragment ions provide a "fingerprint" that can be used to deduce the structure of the original molecule. The fragmentation pathways are governed by the stability of the resulting carbocations and neutral losses.

Table 4: Major Mass Fragments for this compound (EI-MS)

| m/z (Mass/Charge) | Proposed Fragment Ion / Neutral Loss |

|---|---|

| 198 | [M]⁺˙ (Molecular Ion) |

| 156 | [M - C₃H₆]⁺˙ (Loss of propene) |

| 138 | [M - CH₃COOH]⁺˙ (Loss of acetic acid) |

| 95 | [C₇H₁₁]⁺ (Menthyl fragment after H loss) |

| 81 | [C₆H₉]⁺ (Cyclohexenyl fragment) |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

Source: Data compiled from NIST and PubChem databases.[2][5][6]

Interpretation Insights:

-

Molecular Ion: The molecular ion peak at m/z 198 confirms the molecular weight of this compound (C₁₂H₂₂O₂).[4][6]

-

Loss of Acetic Acid: A very common and characteristic fragmentation for acetate esters is the loss of a neutral acetic acid molecule (60 Da), leading to a prominent peak at m/z 138. This occurs via a McLafferty-type rearrangement.

-

Loss from Isopropyl Group: The peak at m/z 156 corresponds to the loss of propene (42 Da) from the isopropyl group.

-

Acetyl Cation: The base peak (most intense peak) in the spectrum is often observed at m/z 43, corresponding to the highly stable acetyl cation ([CH₃CO]⁺).[5]

-

Menthyl Fragments: Peaks at m/z 95 and 81 are characteristic fragments arising from the cleavage and rearrangement of the menthyl carbocation formed after the initial loss of acetic acid.[5]

Caption: Primary fragmentation pathways for this compound in EI-MS.

Part 4: The Role of Spectroscopy in Chiral Analysis

While standard NMR, IR, and MS techniques are exceptional for structural elucidation, they cannot distinguish between enantiomers (non-superimposable mirror images) like this compound and its D-form. Enantiomers have identical physical properties in an achiral environment, resulting in identical spectra.

However, spectroscopic methods are indispensable for chiral analysis in two key ways:

-

Diastereomeric Analysis: If a molecule contains multiple chiral centers, spectroscopy can readily distinguish between diastereomers (stereoisomers that are not mirror images), as they have different physical properties and, therefore, different spectra.

-

Chiral Derivatizing Agents (CDAs): To distinguish enantiomers using NMR, one can react the analyte with a chiral derivatizing agent to form diastereomers.[7] These newly formed diastereomers will exhibit distinct signals in the NMR spectrum, allowing for the quantification of each original enantiomer. This is a cornerstone of determining enantiomeric excess (ee).[7]

Spectroscopic analysis, therefore, forms the bedrock of quality control for chiral compounds, ensuring not only the correct chemical structure but also the desired stereochemical purity, which is paramount in the pharmaceutical and flavor industries.[8]

Conclusion

The spectroscopic analysis of this compound is a clear demonstration of how multiple analytical techniques converge to provide a complete molecular picture. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and stereochemical relationships, IR spectroscopy confirms the presence of the critical ester functional group, and Mass Spectrometry verifies the molecular weight and reveals predictable fragmentation patterns. Together, these methods provide a robust, self-validating system for the identification, characterization, and quality assessment of this important natural product.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Agarwal, V. K., et al. (1995). Carbon-13 and Proton NMR Shift Assignments and Physical Constants of Some L-Menthol Derivatives. Journal of Essential Oil Research.

-

PubChem. (n.d.). Menthyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Menthyl acetate. NIST Chemistry WebBook. Retrieved from [Link]

- Galo, J. M., et al. (2021). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.

-

NIST. (n.d.). Menthyl acetate Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

- Lesot, P., et al. (2011). Fast and high-resolution stereochemical analysis by nonuniform sampling and covariance processing of anisotropic natural abundance 2D >2>H NMR datasets. Magnetic Resonance in Chemistry.

-

Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Menthyl acetate. Retrieved from [Link]

Sources

- 1. Menthyl acetate - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H22O2 | CID 220674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Menthyl acetate [webbook.nist.gov]

- 5. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Menthyl acetate [webbook.nist.gov]

- 7. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

- 8. Chiral analysis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of L-Menthyl Acetate in Organic Solvents

Introduction

L-Menthyl acetate is a naturally occurring monoterpene ester, recognized for its characteristic fresh, minty aroma.[1] A derivative of L-menthol, it is a key component in peppermint oil and finds extensive application in the flavor, fragrance, and pharmaceutical industries.[1] In the pharmaceutical sector, its utility is notably explored as a penetration enhancer, designed to improve the dermal absorption of various drug compounds.[2] The efficacy of this compound in these applications is intrinsically linked to its solubility in a diverse range of organic solvents. A thorough understanding of its solubility profile is paramount for formulation scientists, researchers, and drug development professionals to optimize product performance, ensure stability, and control release kinetics.

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. It delves into the theoretical principles governing its dissolution, presents a curated set of quantitative solubility data, and offers a detailed, field-proven experimental protocol for determining solubility. This document is designed to serve as a practical resource, bridging theoretical knowledge with actionable laboratory procedures.

Physicochemical Characteristics of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₂ | [3][4] |

| Molecular Weight | 198.30 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Odor | Fruity, minty | [3] |

| Boiling Point | 229-230 °C | [1] |

| Density | ~0.92 g/mL at 25 °C | [1] |

| Topological Polar Surface Area | 26.3 Ų | [3][4] |

| Water Solubility | Very slightly soluble/Insoluble | [3][4] |

The structure of this compound, consisting of a bulky, non-polar cyclohexane ring derived from menthol and a polar acetate group, dictates its solubility characteristics. The ester functional group can act as a hydrogen bond acceptor, allowing for some interaction with polar solvents. However, the molecule lacks a hydrogen bond donor, a key factor influencing its solubility profile.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage is scientifically grounded in the nature and magnitude of intermolecular forces between the solute (this compound) and the solvent molecules. The dissolution process can be conceptualized as a three-step energetic process:

-

Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the this compound molecules together in the bulk liquid.

-

Overcoming Solvent-Solvent Interactions: Energy is also needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the this compound molecule forms new intermolecular bonds with the solvent molecules.

The overall enthalpy of mixing determines whether the dissolution process is energetically favorable.[5] For this compound, the key intermolecular forces at play are:

-

Van der Waals Forces (Dispersion Forces): These are present in all molecules and are the primary forces of attraction between the non-polar hydrocarbon portions of this compound and non-polar solvents.

-

Dipole-Dipole Interactions: The ester group in this compound possesses a permanent dipole moment, allowing for electrostatic interactions with other polar molecules.

Esters like this compound can accept hydrogen bonds from protic solvents (e.g., alcohols) via the lone pairs on their oxygen atoms, but they cannot donate hydrogen bonds. This asymmetry in hydrogen bonding capability is a critical determinant of their solubility.

Hansen Solubility Parameters (HSPs)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSPs). This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from dispersion forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSPs are likely to be miscible. The Hansen distance (Ra) between two substances (e.g., a solute and a solvent) can be calculated to quantify their similarity. A smaller Ra value indicates a higher likelihood of solubility.

The HSPs for this compound are:

| Parameter | Value (MPa⁰⁵) |

| δd | 16.8 |

| δp | 4.7 |

| δh | 4.9 |

These parameters will be used to rationalize the experimental solubility data presented in the subsequent sections.

Quantitative Solubility of this compound in Organic Solvents

The following table summarizes the solubility of this compound in a wide range of organic solvents at 25 °C. The solvents are categorized by their functional class to facilitate comparison and analysis.

| Solvent | Solvent Class | Solubility (g/L) |

| Alcohols | ||

| Methanol | Polar Protic | 714.7 |

| Ethanol | Polar Protic | 661.83 |

| n-Propanol | Polar Protic | 553.97 |

| Isopropanol | Polar Protic | 688.37 |

| n-Butanol | Polar Protic | 487.19 |

| Isobutanol | Polar Protic | 457.73 |

| sec-Butanol | Polar Protic | 518.64 |

| n-Pentanol | Polar Protic | 307.41 |

| Isopentanol | Polar Protic | 425.22 |

| n-Hexanol | Polar Protic | 538.02 |

| n-Octanol | Polar Protic | 244.08 |

| Ethylene Glycol | Polar Protic | 75.3 |

| Propylene Glycol | Polar Protic | 175.42 |

| Ketones | ||

| Acetone | Polar Aprotic | 601.48 |

| 2-Butanone (MEK) | Polar Aprotic | 472.27 |

| Cyclohexanone | Polar Aprotic | 1026.03 |

| Esters | ||

| Methyl Acetate | Polar Aprotic | 386.01 |

| Ethyl Acetate | Polar Aprotic | 396.02 |

| n-Propyl Acetate | Polar Aprotic | 271.66 |

| Isopropyl Acetate | Polar Aprotic | 267.3 |

| n-Butyl Acetate | Polar Aprotic | 483.24 |

| Isobutyl Acetate | Polar Aprotic | 218.86 |

| n-Pentyl Acetate | Polar Aprotic | Not specified |

| Ethers | ||

| Tetrahydrofuran (THF) | Polar Aprotic | 1616.87 |

| 1,4-Dioxane | Polar Aprotic | 1080.86 |

| 2-Methoxyethanol | Polar Aprotic | 462.21 |

| 2-Ethoxyethanol | Polar Aprotic | 235.79 |

| Hydrocarbons | ||

| n-Hexane | Non-polar | 109.78 |

| n-Heptane | Non-polar | 87.21 |

| Cyclohexane | Non-polar | 281.31 |

| Toluene | Non-polar (Aromatic) | 402.1 |

| Chlorinated Solvents | ||

| Dichloromethane | Polar Aprotic | 1599.0 |

| Chloroform | Polar Aprotic | 2485.32 |

| 1,2-Dichloroethane | Polar Aprotic | 714.7 |

| Tetrachloromethane | Non-polar | 343.11 |

| Amides & Other Nitrogenous | ||

| Acetonitrile | Polar Aprotic | 519.06 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 554.76 |

| N,N-Dimethylacetamide (DMAc) | Polar Aprotic | 399.18 |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 710.04 |

| Sulfoxides | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 484.8 |

| Acids | ||

| Acetic Acid | Polar Protic | 484.68 |

Analysis of Solubility Data

The high solubility of this compound in chlorinated solvents like chloroform and dichloromethane, as well as in ethers such as THF, is noteworthy. This can be attributed to a favorable combination of dispersion and polar interactions. The relatively high solubility in alcohols is due to the formation of hydrogen bonds between the alcohol's hydroxyl group and the ester's carbonyl oxygen. The lower solubility in non-polar hydrocarbons like hexane and heptane highlights the importance of the polar acetate group for interaction with polar solvents. The principle of "like dissolves like," as quantified by Hansen Solubility Parameters, can explain these trends. Solvents with HSPs closer to those of this compound generally exhibit higher solvency.

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Principle

An excess amount of the solute (this compound) is equilibrated with the solvent of interest at a constant, controlled temperature. The resulting saturated solution is then separated from the excess solid and the concentration of the solute is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Experimental Workflow Diagram

Sources

- 1. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 2. hansen-solubility.com [hansen-solubility.com]

- 3. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 5. youtube.com [youtube.com]

Natural occurrence of L-Menthyl acetate in essential oils

An In-depth Technical Guide to the Natural Occurrence of L-Menthyl Acetate in Essential Oils

Abstract

This compound is a naturally occurring monoterpene ester, renowned for its significant contribution to the characteristic aroma and flavor profiles of mint essential oils. As the acetate ester of L-menthol, it imparts a milder, fruity, and herbaceous cooling sensation compared to its precursor. This technical guide provides a comprehensive exploration of the natural occurrence of this compound, its biosynthesis within the Mentha genus, and the analytical methodologies requisite for its extraction, identification, and quantification. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific knowledge with practical, field-proven protocols to serve as an authoritative resource.

Introduction to this compound

This compound ((1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl acetate) is a pivotal aromatic compound found predominantly in the essential oils of peppermint (Mentha × piperita) and cornmint (Mentha arvensis).[1][2] Unlike the sharp, potent cooling effect of L-menthol, this compound offers a more subtle, sweet, and fruity-floral nuance.[3] This characteristic makes it a highly valued ingredient in the flavor, fragrance, cosmetic, and pharmaceutical industries.[1][3] Its presence and concentration are critical quality markers for mint essential oils, directly influencing their sensory properties and commercial value.

Natural Distribution and Abundance

The primary natural sources of this compound are plants belonging to the Mentha genus. However, it is also found in trace amounts in a variety of other botanicals. The concentration of this ester can vary dramatically based on the plant's species, cultivar, geographical origin, cultivation conditions, and harvest time.[4][5]

Table 1: Natural Occurrence and Concentration of this compound in Various Essential Oils

| Essential Oil Source | Scientific Name | Typical Concentration Range (%) | References |

| Peppermint Oil | Mentha × piperita | 3.0 - 10.0 (can reach up to 20%) | [2][5][6] |

| Cornmint (Japanese Mint) Oil | Mentha arvensis | 2.0 - 5.3 | [1][7] |

| Scotch Spearmint Oil | Mentha gracilis | Variable, present | |

| Ukrainian Peppermint Oil | Mentha × piperita | up to 9.2 | [4] |

| Other Sources | Various | Found in raspberry, mango, buchu oil |

The variability highlighted in Table 1 underscores the importance of rigorous analytical quality control for essential oils intended for therapeutic or high-value commercial applications. For instance, studies on Mentha × piperita from different European countries showed this compound concentrations ranging from as low as 0.3% to as high as 9.2%.[4]

Biosynthesis of this compound in Mentha Species

The formation of this compound is the culmination of the monoterpene biosynthetic pathway within the glandular trichomes of mint leaves. The pathway is a cascade of enzymatic reactions that convert primary metabolites into the complex profile of compounds found in the essential oil.

The biosynthesis begins with the universal precursor for terpenes, Geranyl Diphosphate (GPP). A series of cyclization, hydroxylation, oxidation, and reduction steps leads to the formation of the key intermediate, L-menthol.[8][9] The final step is the esterification of L-menthol, catalyzed by an acetyl-CoA dependent acetyltransferase, to yield this compound. This final conversion is a critical determinant of the oil's final aroma profile; a higher conversion rate results in a sweeter, fruitier oil, while lower conversion retains a sharper, more menthol-dominant character.

Caption: Biosynthetic pathway of this compound in Mentha species.

Analytical Methodologies

Accurate quantification of this compound requires a robust workflow encompassing efficient extraction from the plant matrix followed by high-resolution chromatographic analysis.

Extraction of Essential Oils

The industry-standard method for extracting essential oils from Mentha species is steam distillation.[1] This technique is efficient for volatile, heat-stable compounds like this compound. For isolating the compound itself from the essential oil matrix, fractional distillation is employed.[1]

Protocol 1: Steam Distillation of Essential Oil from Mentha Leaves

Objective: To extract volatile oils from plant material for subsequent analysis.

Materials:

-

Fresh or partially dried Mentha leaves

-

Steam distillation apparatus (still, condenser, separator)

-

Deionized water

-

Heating mantle

Methodology:

-

Preparation: Weigh a suitable amount of plant material (e.g., 500 g) and place it into the still. Add a sufficient volume of deionized water.

-

Distillation: Heat the still using the heating mantle to boil the water. The resulting steam will pass through the plant material, volatilizing the essential oils.

-

Condensation: The steam and volatile oil mixture travels to the condenser, where it is cooled and reverts to a liquid state.

-

Separation: The condensate (hydrosol and essential oil) is collected in a separator. Due to their immiscibility and density difference, the essential oil will form a distinct layer on top of the aqueous hydrosol.

-

Collection: Carefully decant the essential oil layer. For removal of residual water, the oil can be treated with a drying agent like anhydrous sodium sulfate.

-

Storage: Store the extracted essential oil in a sealed, airtight amber glass vial at 4°C to prevent degradation.

Identification and Quantification

Gas Chromatography (GC) is the definitive technique for analyzing the composition of essential oils.[10][11] When coupled with a Mass Spectrometry (MS) detector (GC-MS), it allows for the confident identification of individual components by comparing their mass spectra to library data. For precise quantification, a Flame Ionization Detector (GC-FID) is often used due to its high sensitivity and wide linear range.[12][13]

Caption: Experimental workflow for this compound quantification.

Protocol 2: GC-MS Quantification of this compound

Objective: To identify and quantify this compound in an essential oil sample.

Materials & Equipment:

-

Essential oil sample

-

Hexane or Ethyl Acetate (GC grade)

-

This compound analytical standard

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5ms, HP-5ms)

Methodology:

-

Standard Preparation: Prepare a series of calibration standards by accurately diluting the this compound analytical standard in the chosen solvent to cover the expected concentration range.

-

Sample Preparation: Prepare a dilute solution of the essential oil (e.g., 1 µL of oil in 1 mL of solvent).[12]

-

GC-MS Instrument Setup (Example Conditions):

-

Injector: Split mode (e.g., 50:1 split ratio), 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Initial temperature of 60°C, hold for 2 min, ramp at 3°C/min to 240°C, hold for 5 min.

-

MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range m/z 40-400.

-

-

Analysis: Inject the prepared standards and the sample solution into the GC-MS system.

-

Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration in the sample by interpolating its peak area on the calibration curve. The percentage is calculated relative to the total composition of the oil.

Conclusion for the Professional

For researchers and developers, a precise understanding of this compound is crucial. Its concentration directly impacts the organoleptic and potential therapeutic properties of an essential oil formulation. Variations in its natural abundance necessitate the implementation of stringent analytical protocols, such as GC-MS, to ensure product consistency, quality, and efficacy. The biosynthetic pathway provides a roadmap for potential metabolic engineering to create cultivars with desired aroma profiles. This guide provides the foundational knowledge and validated methodologies to confidently work with this important natural compound.

References

-

Mane Kancor. Menthyl Acetate. [Link]

-

Estonian Academy Publishers. Comparative chemical composition of the essential oil of Mentha × piperita L. from various geographical sources. [Link]

-

Wikipedia. Menthyl acetate. [Link]

-

Takasago International Corporation. This compound. [Link]

-

PubMed Central. Mentha piperita: Essential Oil and Extracts, Their Biological Activities, and Perspectives on the Development of New Medicinal and Cosmetic Products. [Link]

-

Landema. Menthyl acetate: properties and associated essential oils. [Link]

-

PubMed Central. Evaluation of Mentha arvensis essential oil and its major constituents for fungitoxicity. [Link]

-

Taylor & Francis Online. Quantity and chemical composition of essential oil of peppermint (Mentha × piperita L.) leaves under different drying methods. [Link]

-

ResearchGate. Biosynthetic pathways elucidated for the production of l-menthol in peppermint plants, (−). [Link]

-

Wikipedia. Menthol. [Link]

-

Farmacia Journal. qualitative assay of essential oils of lavender and peppermint in commercial products through spectral and chromatographic methods. [Link]

-

Semantic Scholar. Yield and composition of the essential oil of Mentha piperita L. (Lamiaceae) grown with biosolid. [Link]

-

MDPI. Agrobiological Interactions of Essential Oils of Two Menthol Mints: Mentha piperita and Mentha arvensis. [Link]

-

Eucalyptus Oil. This compound Supplier. [Link]

-

ResearchGate. Specifications of the analytical method used to measure (−)-menthol, menthone, and menthyl acetate. [Link]

-

ResearchGate. Menthyl acetate content in Mentha piperita L. plants grown under... [Link]

-

International Scientific Organization. A brief review on emerging analytical techniques for essential oil quantification. [Link]

-

International Scientific Organization. Extraction, Production and Analysis Techniques for Menthol: A review. [Link]

-

ResearchGate. (PDF) Improved Spectrophotometric Method for Fast and Accurate Quantitative Determination of Menthol in Essential Oils. [Link]

Sources

- 1. Menthyl Acetate : A clear colourless free flowing liquid - Mane Kancor Ingredients Ltd. [manekancor.com]

- 2. Menthyl acetate - Wikipedia [en.wikipedia.org]

- 3. allindianessentialoils.com [allindianessentialoils.com]

- 4. kirj.ee [kirj.ee]

- 5. lestudium-ias.com [lestudium-ias.com]

- 6. Mentha piperita: Essential Oil and Extracts, Their Biological Activities, and Perspectives on the Development of New Medicinal and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Mentha arvensis essential oil and its major constituents for fungitoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Menthol - Wikipedia [en.wikipedia.org]

- 10. iscientific.org [iscientific.org]

- 11. researchgate.net [researchgate.net]

- 12. farmaciajournal.com [farmaciajournal.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of L-Menthyl Acetate: Boiling Point and Density

Introduction

L-Menthyl acetate (CAS 2623-23-6), the acetate ester of L-menthol, is a naturally occurring monoterpene found in peppermint oil and other essential oils[1][2]. It is a colorless liquid recognized for its characteristic fresh, fruity, and minty aroma[2][3]. This compound is of significant interest to researchers, scientists, and drug development professionals due to its wide range of applications. It serves as a key flavoring agent in the food and beverage industry, a fragrance ingredient in cosmetics and personal care products, and as a pharmaceutical excipient, notably as a penetration enhancer for topical drug delivery systems[3][4][5].

A thorough understanding of the physical properties of this compound is paramount for its effective application, particularly in formulation development, quality control, and process chemistry. This guide provides an in-depth analysis of two of its core physical properties: boiling point and density. We will explore the theoretical basis for these properties, present established values from authoritative sources, and provide detailed experimental protocols for their accurate determination in a laboratory setting.

Physicochemical Data Summary of this compound

For ease of reference, the key physical and chemical properties of this compound are summarized in the table below. These values represent a consensus from multiple reputable sources and serve as a benchmark for experimental verification.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₁₂H₂₂O₂ | [1][6] | |

| Molar Mass | 198.30 g/mol | [1][7][8] | |

| Boiling Point | 227 - 230 °C | at 760 mmHg (lit.) | [1][3][6][7] |

| Density | 0.92 g/mL | at 25 °C (lit.) | [3][4][9] |

| 0.920 kg/m ³ | Not Specified | [1] | |

| 0.919 g/mL | at 20 °C/4 °C | [10] | |

| Appearance | Colorless liquid | [5][6][10] | |

| Refractive Index | 1.447 | at 20 °C/D | [3][11] |

| Melting Point | < 25 °C | [1][3][4] |

Section 1: Boiling Point of this compound

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a pure compound like this compound, the boiling point is a characteristic physical constant that is indicative of its volatility and the strength of its intermolecular forces. As an ester, this compound exhibits dipole-dipole interactions and London dispersion forces. The absence of hydrogen bonding donors results in a lower boiling point compared to its parent alcohol, L-menthol, but its relatively high molar mass contributes to a boiling point significantly above that of water.

The literature consistently reports the boiling point of this compound to be in the range of 227-230 °C at standard atmospheric pressure (760 mmHg)[1][3][6][7][12]. This narrow range suggests a high degree of purity for the samples referenced in these sources. It is crucial for researchers to note that the observed boiling point is highly dependent on the ambient pressure. Any deviation from standard pressure will necessitate a correction or a direct comparison to literature values at the same pressure.

Experimental Determination of Boiling Point

The determination of a precise boiling point serves as a crucial criterion for the purity of this compound[13]. The presence of volatile impurities, such as residual reactants from its synthesis (e.g., acetic acid or L-menthol), will typically lower and broaden the boiling point range. The Thiele tube method is a reliable and microscale technique for accurate boiling point determination[14].

Objective: To accurately measure the boiling point of a sample of this compound.

Materials:

-

This compound sample (~0.5 mL)

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (-10 to 300 °C)

-

Capillary tubes (sealed at one end)

-

Small rubber band or piece of tubing

-

Bunsen burner or heating mantle

-

Clamp and stand

Methodology:

-

Apparatus Assembly:

-

Secure the Thiele tube to a stand using a clamp.

-

Fill the Thiele tube with mineral oil to a level just above the side-arm, ensuring there is room for expansion upon heating.

-

Attach a small vial containing 0.5 mL of this compound to the thermometer using a rubber band. The bottom of the vial should be level with the thermometer bulb[14].

-

Place a capillary tube, with its sealed end up, into the this compound sample[14].

-

Insert the thermometer assembly into the Thiele tube, ensuring the sample is immersed in the oil bath.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The design of the tube will ensure even heat distribution through convection currents.

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. This occurs as the air trapped inside expands and is displaced by the vapor of the this compound sample[15].

-

Continue heating until a continuous and rapid stream of bubbles is observed. This indicates that the temperature is just above the boiling point of the sample.

-

-

Boiling Point Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

As the temperature drops, the stream of bubbles will slow down and eventually stop. The exact moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure[14][15].

-

The temperature recorded at this precise moment is the boiling point of the this compound.

-

-

Validation and Reporting:

-

Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a pressure correction may be necessary for comparison with literature values.

-

A boiling point range of 2-3 °C is acceptable for a pure compound. A broader range may indicate the presence of impurities.

-

Section 2: Density of this compound

Density is an intrinsic physical property defined as the mass of a substance per unit volume[16][17]. For liquids, density is influenced by temperature; as temperature increases, the volume typically expands, leading to a decrease in density. Therefore, it is essential to report the temperature at which a density measurement is taken.

The density of this compound is consistently reported as approximately 0.92 g/mL at 25 °C [3][4][12][9]. Some sources specify a density of 0.919 g/mL at 20 °C [10]. This slight variation is expected due to the difference in temperature. In drug development and formulation, density is a critical parameter for converting mass to volume for dosing solutions, and for calculations related to solubility and miscibility.

Experimental Determination of Density

The density of a liquid can be determined with high precision using a pycnometer or, more simply and with sufficient accuracy for many applications, by measuring the mass of a known volume of the liquid[16][18].

Objective: To accurately determine the density of a sample of this compound at a specific temperature.

Materials:

-

This compound sample (~20-25 mL)

-

10 mL or 25 mL graduated cylinder

-

Analytical balance (readable to at least 0.001 g)

-

Thermometer

-

Beaker

-

Pipette

Methodology:

-

Mass of Empty Graduated Cylinder:

-

Ensure the graduated cylinder is clean and completely dry.

-

Using an analytical balance, measure and record the mass of the empty graduated cylinder.

-

-

Volume and Mass of this compound:

-

Carefully add approximately 20-25 mL of this compound to the graduated cylinder using a pipette to avoid splashing.

-

Place the graduated cylinder on a level surface and read the volume from the bottom of the meniscus. Record the volume to the nearest 0.1 mL[16][17].

-

Measure and record the combined mass of the graduated cylinder and the this compound sample.

-

-

Temperature Measurement:

-

Immediately measure and record the temperature of the this compound sample in the graduated cylinder.

-

-

Calculation:

-

Calculate the mass of the this compound by subtracting the mass of the empty graduated cylinder from the combined mass.

-

Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .

-

-

Data Integrity and Repetition:

-

To ensure accuracy and precision, repeat the measurement at least two more times and calculate the average density[18].

-

The calculated density should be reported with the corresponding temperature, for example, ρ = 0.921 g/mL at 23 °C.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the density of this compound.

Caption: Workflow for Density Determination of this compound.

Conclusion

The boiling point and density of this compound are fundamental physical properties that are critical for its application in scientific research and industrial development. The established values of 227-230 °C for the boiling point and approximately 0.92 g/mL for the density at ambient temperatures serve as reliable benchmarks for quality assessment. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these properties, ensuring the purity and proper handling of this compound in a laboratory setting. Adherence to these methodologies will enable researchers and professionals to confidently utilize this versatile compound in their work.

References

-

Chemical Bull Pvt. Ltd. This compound | 2623-23-6.

-

ChemicalBook. This compound CAS#: 2623-23-6.

-

ChemBK. l-Menthol acetate.

-

Stenutz. This compound.

-

Chemical Bull. SPECIFICATION - this compound.

-

PubChem - NIH. Menthyl acetate | C12H22O2 | CID 27867.

-

Wikipedia. Menthyl acetate.

-

Shanghai Talent Chemical Co.,Ltd. This compound CAS 2623-23-6.

-

General Chemistry Labs. Density of liquids.

-

YouTube. Experimental determination of the relative density of a liquid.

-

Chem-Impex. This compound.

-

ChemicalBook. This compound | 2623-23-6.

-

ECHEMI. (±)-Menthyl acetate SDS, 89-48-5 Safety Data Sheets.

-

Sigma-Aldrich. This compound natural, = 98 , FCC, FG 2623-23-6.

-

EMBIBE. Determination of Density of a Liquid - Lab Experiments.

-

Vigon. 502078 menthyl acetate laevo fcc safety data sheet.

-

ChemicalBook. This compound | 16409-45-3.

-

CUNY. MEASUREMENT OF DENSITY.

-

Chemistry LibreTexts. 2: The Density of Liquids and Solids (Experiment).

-

PubChem. This compound | C12H22O2 | CID 220674.

-

Sigma-Aldrich. Menthyl acetate 97 89-48-5.

-

The Good Scents Company. menthyl acetate, 89-48-5.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

ResearchGate. Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis.

-

Aurochemicals. MENTHYL ACETATE, Natural- SDS.

-

Perfumer's Apprentice. Menthyl acetate (1alpha,2beta,5alpha) FPD-2015A-2791 - SAFETY DATA SHEET.

-

Sigma-Aldrich. L -Menthyl acetate natural, = 98 , FCC, FG 2623-23-6.

-

Quora. Is boiling point a reliable way to assess ester purity?.

-

UMass. Esters. An Introduction.

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination.

-

JoVE. Video: Boiling Points - Concept.

Sources

- 1. This compound | 2623-23-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound | 2623-23-6 [chemicalbook.com]

- 3. This compound CAS#: 2623-23-6 [m.chemicalbook.com]

- 4. talentchemicals.com [talentchemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemicalbull.com [chemicalbull.com]

- 7. Menthyl acetate - Wikipedia [en.wikipedia.org]

- 8. This compound | C12H22O2 | CID 220674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. L -Menthyl acetate natural, = 98 , FCC, FG 2623-23-6 [sigmaaldrich.com]

- 10. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. L -Menthyl acetate natural, = 98 , FCC, FG 2623-23-6 [sigmaaldrich.com]

- 13. quora.com [quora.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Video: Boiling Points - Concept [jove.com]

- 16. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 17. embibe.com [embibe.com]

- 18. chem.libretexts.org [chem.libretexts.org]

L-Menthyl acetate safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of L-Menthyl Acetate for Research and Development

Introduction: Understanding this compound

This compound is a naturally occurring monoterpene, recognized as the acetate ester of menthol.[1] It is a significant contributor to the characteristic aroma and flavor of peppermint oil (Mentha piperita), in which it comprises 3-5% of the volatile constituents.[1] Chemically identified by its CAS Number 2623-23-6, this colorless liquid possesses a fresh, minty, and slightly fruity or herbal aroma.[2][3][4] Its primary applications are in the flavor and fragrance industries, where it is used in a variety of products including baked goods, candies, beverages, and cosmetics.[2] For researchers and drug development professionals, this compound may be used as a starting material, a reference standard, or a component in formulation studies.

This guide provides a comprehensive overview of the safety data and handling precautions necessary for the safe use of this compound in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.

Part 1: this compound Safety Data Sheet (SDS) Core Information

A thorough understanding of a chemical's properties and hazards is the foundation of its safe use. The following sections synthesize key data typically found in a Safety Data Sheet (SDS).

Identification and Physical/Chemical Properties

This compound is a combustible liquid but is not classified as flammable under GHS criteria.[5] Its relatively high flash point means it requires preheating to generate vapors sufficient for ignition. However, it is crucial to avoid all sources of ignition during handling.[2][6]

| Property | Value | Source |

| Chemical Name | [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate | [7] |

| Synonyms | (-)-Menthyl acetate, this compound FCC | [2][7][8] |

| CAS Number | 2623-23-6 | [2][7] |

| Molecular Formula | C₁₂H₂₂O₂ | [1][7][9] |

| Molar Mass | 198.30 g/mol | [1][7] |

| Appearance | Colorless, clear liquid | [3][6][9][10] |

| Odor | Peppermint oil, fruity, herbal | [4][6] |

| Boiling Point | 228-229.3 °C (at 1,013 hPa) | [1][3][4][9] |

| Melting Point | -84.5 °C | [4][6] |

| Flash Point | 77 - 98.5 °C (Closed Cup) | [1][4][5][8] |

| Density | ~0.92 g/mL at 25 °C | [1][3][8][9] |

| Solubility in Water | Slightly soluble / Low solubility (17mg/L at 25 °C) | [3][4][9] |

Hazard Identification and GHS Classification

The primary hazard associated with this compound under the Globally Harmonized System (GHS) is its toxicity to aquatic life.[2][6][8] It is not classified for acute oral, dermal, or inhalation toxicity, nor is it considered a skin or eye irritant based on available data.[2][5][6]

| Hazard Class | Category | Hazard Statement |

| Acute Aquatic Toxicity | Category 2 | H401: Toxic to aquatic life |

| Chronic Aquatic Toxicity | Category 2 | H411: Toxic to aquatic life with long lasting effects |

| Flammable Liquid | Category 4 | H227: Combustible liquid |

Note: The "Combustible liquid" classification is applied in some jurisdictions but not universally under UN GHS criteria.[5]

The following diagram illustrates the GHS communication elements for this compound.

Caption: A systematic workflow for the safe handling of this compound.

Step-by-Step Methodology:

-

Pre-Operational Check : Before handling, thoroughly review this guide and the manufacturer's SDS. [11]Confirm the location and operational status of safety showers, eyewash stations, and spill kits.

-

Personal Protective Equipment : Don the required PPE as detailed in section 2.1. Ensure gloves are inspected for any defects before use.

-

Prepare Work Area : Work within a certified chemical fume hood. [8]Clear the area of all potential ignition sources, including hot plates, open flames, and non-intrinsically safe electrical equipment. [5][6]4. Chemical Transfer and Use : When transferring, use only non-sparking tools and ensure containers are bonded and grounded to prevent static electricity buildup. [5]Keep containers tightly closed when not in use. [5][11]5. Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated place. [2][5][6]It should be segregated from incompatible materials and products that release odors. [2][6]6. Hygiene : Do not eat, drink, or smoke in the work area. [2]Wash hands and face thoroughly before breaks and at the end of the shift. [2][4]

Accidental Release and First Aid Measures

Accidents can happen despite the best precautions. A prepared and rapid response is essential to mitigate harm.

Spill Response Decision Workflow:

Caption: Decision workflow for responding to an this compound spill.

First Aid Protocols:

-

Inhalation : If vapors are inhaled, move the person to fresh air and keep them at rest. [5][11]Seek medical attention if symptoms persist.

-

Skin Contact : Remove contaminated clothing immediately. [5][6]Wash the affected area thoroughly with soap and plenty of water. [5][8]Consult a physician if irritation develops. [11]* Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [5][8]Seek medical attention.

-